Cas no 2228799-83-3 (methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate)
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate
- EN300-1807300
- 2228799-83-3
-
- Inchi: 1S/C15H17NO2/c1-10-7-8-13(14(9-16)15(17)18-2)12-6-4-3-5-11(10)12/h3-8,14H,9,16H2,1-2H3
- InChI Key: POYSHDGJHOASLX-UHFFFAOYSA-N
- SMILES: O(C)C(C(CN)C1C=CC(C)=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 243.125928785g/mol
- Monoisotopic Mass: 243.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.3Ų
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807300-0.05g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1807300-0.1g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1807300-0.25g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1807300-0.5g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1807300-1.0g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1807300-2.5g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1807300-5.0g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1807300-10.0g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1807300-1g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1807300-5g |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate |
2228799-83-3 | 5g |
$3065.0 | 2023-09-19 |
methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate
Methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate (CAS No. 2228799-83-3): A Comprehensive Overview
Methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate, identified by its CAS number 2228799-83-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific domains. The combination of an amino group, a methyl-substituted naphthalene ring, and a propanoate moiety makes it a versatile candidate for further exploration, particularly in the development of novel bioactive molecules.
The structural composition of methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate lends itself to diverse chemical modifications, enabling researchers to tailor its properties for specific applications. The presence of the amino group provides a site for further functionalization, while the aromatic naphthalene ring enhances its interaction with biological targets. These features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with various diseases. The structural motifs present in methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate suggest potential applications in drug discovery, particularly in the identification of novel therapeutic agents. For instance, the naphthalene ring has been shown to be a common pharmacophore in several bioactive compounds, including those targeting neurological disorders and cancer.
Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate contribute to this diversity by offering unique structural features that can be exploited to develop new drugs. The amino group, in particular, provides a versatile handle for chemical modifications, allowing researchers to optimize solubility, bioavailability, and metabolic stability.
The synthesis of methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve the desired product with minimal side reactions. These methodologies underscore the compound's synthetic challenge but also highlight its potential as a building block for more complex molecules.
The pharmacological potential of methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate has been explored through computational modeling and experimental screening. Virtual screening techniques have been used to identify potential binding interactions with target proteins, while high-throughput screening (HTS) has enabled rapid assessment of its activity against a diverse panel of enzymes and receptors. These approaches have provided valuable insights into its pharmacological profile and have guided further optimization efforts.
In conclusion, methyl 3-amino-2-(4-methylnaphthalen-1-yl)propanoate (CAS No. 2228799-83-3) represents a promising compound with significant potential in the realm of chemical and pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules, and its synthetic accessibility allows for further exploration of its applications. As research continues to uncover new therapeutic targets and methodologies, compounds like this are likely to play a crucial role in the development of next-generation drugs.
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